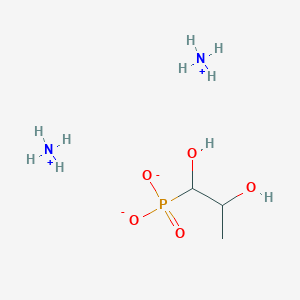
Diazanium;1-phosphonatopropane-1,2-diol
Description
Diazanium;1-phosphonatopropane-1,2-diol (CAS No. 1160525-87-0) is a diazanium salt derived from (1R,2R)-1-phosphonatopropane-1,2-diol. Its molecular formula is C₃H₉O₅P·xNH₃, indicating a propane-1,2-diol backbone with a phosphonate group (-PO₃) at the 1-position and ammonium counterions . This compound is structurally characterized by its diol and phosphonate functionalities, which confer unique solubility and chelation properties. The stereochemistry of the (1R,2R)-configuration further distinguishes it from other diastereomers, impacting its reactivity and applications in coordination chemistry or industrial processes like water treatment .
Properties
Molecular Formula |
C3H15N2O5P |
|---|---|
Molecular Weight |
190.14 g/mol |
IUPAC Name |
diazanium;1-phosphonatopropane-1,2-diol |
InChI |
InChI=1S/C3H9O5P.2H3N/c1-2(4)3(5)9(6,7)8;;/h2-5H,1H3,(H2,6,7,8);2*1H3 |
InChI Key |
UXJPBZJVPXWZSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(O)P(=O)([O-])[O-])O.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diazanium;1-phosphonatopropane-1,2-diol typically involves the dihydroxylation of alkenes. This can be achieved through several classical methods, including the Woodward–Prevost reaction and epoxidation followed by ring-opening . Transition-metal-free approaches, such as peroxide or radical-mediated protocols, have emerged as alternative synthetic routes .
Industrial Production Methods: Industrial production of 1,2-diols, including this compound, often involves the hydration of fossil fuel-based propylene via chemical methods . This process is efficient but has environmental concerns due to high pollution emissions. Advances in metabolic engineering and microbial biosynthesis are being explored to overcome these challenges .
Chemical Reactions Analysis
Types of Reactions: Diazanium;1-phosphonatopropane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative cleavage of 1,2-diols using sodium periodate (NaIO4) forms aldehydes and ketones . The compound can also participate in substitution reactions, where the diazonium group is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include osmium tetroxide for dihydroxylation, sodium periodate for oxidative cleavage, and various acids and bases for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include aldehydes, ketones, and substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
Diazanium;1-phosphonatopropane-1,2-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various compounds, including pharmaceuticals and polymers . Industrially, it is used in the production of antifreeze agents, liquid detergents, and biofuels .
Mechanism of Action
The mechanism of action of diazanium;1-phosphonatopropane-1,2-diol involves its ability to undergo various chemical transformations, such as oxidation and substitution. These reactions are facilitated by the presence of the diazanium and phosphonatopropane-1,2-diol groups, which interact with molecular targets and pathways in biological systems . The compound’s reactivity and versatility make it a valuable tool in synthetic chemistry and biomedical research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with Diazanium;1-phosphonatopropane-1,2-diol, differing primarily in functional groups or substituents:
3-Aminopropane-1,2-diol (Compound 17)
- Structure: Propane-1,2-diol with an amino (-NH₂) group at the 3-position.
- Synthesis : Produced from inexpensive starting materials and used to synthesize N-Fmoc-glycinal, a peptide-building block. Oxidation with periodate yields aldehydes for further functionalization .
- Applications : Key intermediate in peptide synthesis, contrasting with the phosphonate’s role in metal chelation.
- Key Difference: The amino group enhances nucleophilicity, whereas the phosphonate in this compound provides anionicity and metal-binding capacity .
1,2-Dichloropropane
- Structure : Propane-1,2-diol replaced by chlorine atoms at positions 1 and 2.
- Properties: Non-polar, hydrophobic, and volatile compared to the hydrophilic, ionic this compound.
- Applications: Industrial solvent (now restricted due to toxicity), unlike the phosphonate’s use in environmentally benign processes .
- Key Difference : Halogenation vs. phosphonation drastically alters chemical reactivity and environmental impact.
Methylamino-Thiophenyl Propanol Derivatives
- Structure: Propane-1-ol derivatives with methylamino (-NCH₃) and thiophenyl (C₄H₃S) substituents (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) .
- Applications : Pharmacologically active intermediates (e.g., in antipsychotics), unlike the phosphonate’s industrial or analytical roles.
- Key Difference : Aromatic and heterocyclic substituents introduce π-π interactions and bioactivity, absent in the phosphonate-diol structure.
Data Tables
Table 1. Structural and Functional Comparison
| Compound | Functional Groups | Key Applications | Reactivity Profile |
|---|---|---|---|
| This compound | Phosphonate, diol, ammonium | Metal chelation, detergents | Anionic, pH-sensitive |
| 3-Aminopropane-1,2-diol | Amino, diol | Peptide synthesis | Nucleophilic, oxidizable |
| 1,2-Dichloropropane | Chlorine | Historical solvent | Electrophilic, toxic |
| Methylamino-thiophenyl propanol | Methylamino, thiophenyl | Pharmaceutical intermediates | Bioactive, stereospecific |
Table 2. Physicochemical Properties
| Compound | Molecular Formula | Solubility (Water) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | C₃H₉O₅P·xNH₃ | High (ionic nature) | ~184 (base) + x·17 |
| 3-Aminopropane-1,2-diol | C₃H₉NO₂ | Moderate | 107.11 |
| 1,2-Dichloropropane | C₃H₆Cl₂ | Low | 112.99 |
| Methylamino-thiophenyl propanol | C₈H₁₁NOS | Low to moderate | 169.24 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


